
12-NO2-Cla
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(E),11(E)-12-nitro Conjugated Linoleic Acid is a nitrated derivative of conjugated linoleic acid. Conjugated linoleic acids are a group of positional and geometric isomers of linoleic acid, a polyunsaturated omega-6 fatty acid. The nitration of conjugated linoleic acid introduces a nitro group into the molecule, which can significantly alter its chemical and biological properties.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 9(E),11(E)-12-Nitro-konjugierter Linolsäure beinhaltet typischerweise die Nitrierung von konjugierter Linolsäure. Dies kann durch verschiedene Methoden erreicht werden, darunter:
Säurehaltige Nitritmethode: Konjugierte Linolsäure wird mit säurehaltigem Nitrit versetzt, was den Nitrierungsprozess begünstigt.
Peroxynitritmethode: Konjugierte Linolsäure wird mit Peroxynitrit, einer reaktiven Stickstoffspezies, behandelt, um die Nitrogruppe einzuführen.
Gasförmige Stickstoffdioxidmethode: Konjugierte Linolsäure wird mit gasförmigem Stickstoffdioxid versetzt, was zur Nitrierung führt.
Myeloperoxidasemethode: Die kombinierte Wirkung von Myeloperoxidase, Wasserstoffperoxid und Nitrit kann auch zur Nitrierung von konjugierter Linolsäure verwendet werden.
Industrielle Produktionsmethoden: Die industrielle Produktion von 9(E),11(E)-12-Nitro-konjugierter Linolsäure kann großtechnische Nitrierungsprozesse unter Verwendung der oben genannten Verfahren umfassen. Die Wahl des Verfahrens hängt von Faktoren wie Ausbeute, Reinheit und Wirtschaftlichkeit ab.
Arten von Reaktionen:
Oxidation: 9(E),11(E)-12-Nitro-konjugierte Linolsäure kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener Oxidationsprodukte führen.
Reduktion: Die Nitrogruppe in 9(E),11(E)-12-Nitro-konjugierter Linolsäure kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Nitrogruppe kann an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) oder Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte:
Oxidationsprodukte: Verschiedene oxidierte Derivate von 9(E),11(E)-12-Nitro-konjugierter Linolsäure.
Reduktionsprodukte: 9(E),11(E)-12-Amino-konjugierte Linolsäure.
Substitutionsprodukte: Derivate mit verschiedenen funktionellen Gruppen, die die Nitrogruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
9(E),11(E)-12-Nitro-konjugierte Linolsäure hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von Nitrierungsreaktionen und dem Verhalten von Nitrofettsäuren verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich entzündungshemmender und krebshemmender Eigenschaften.
Medizin: Erfunden für seine potenziellen therapeutischen Anwendungen, z. B. bei der Behandlung von entzündlichen Erkrankungen und Krebs.
5. Wirkmechanismus
Der Wirkmechanismus von 9(E),11(E)-12-Nitro-konjugierter Linolsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Nitrogruppe kann die Aktivität von Enzymen und Rezeptoren modulieren, was zu Veränderungen in zellulären Signalwegen führt. Beispielsweise kann sie die Aktivität von proinflammatorischen Enzymen hemmen und entzündungshemmende Signalwege aktivieren, was zu ihren potenziellen entzündungshemmenden Wirkungen beiträgt .
Ähnliche Verbindungen:
9(E),11(E)-Konjugierte Linolsäure: Die Stammverbindung ohne die Nitrogruppe.
9(Z),11(E)-Konjugierte Linolsäure: Ein Geometriemer mit unterschiedlichen Doppelbindungskonfigurationen.
10(E),12(Z)-Konjugierte Linolsäure: Ein weiteres Geometriemer mit unterschiedlichen Doppelbindungskonfigurationen.
Einzigartigkeit: 9(E),11(E)-12-Nitro-konjugierte Linolsäure ist aufgrund des Vorhandenseins der Nitrogruppe einzigartig, die ihr im Vergleich zu ihren nicht-nitrierten Gegenstücken unterschiedliche chemische und biologische Eigenschaften verleiht. Die Nitrogruppe kann die Reaktivität und die biologische Aktivität der Verbindung verbessern, was sie zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .
Wirkmechanismus
The mechanism of action of 9(E),11(E)-12-nitro Conjugated Linoleic Acid involves its interaction with various molecular targets and pathways. The nitro group can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. For example, it can inhibit the activity of pro-inflammatory enzymes and activate anti-inflammatory pathways, contributing to its potential anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
9(E),11(E)-Conjugated Linoleic Acid: The parent compound without the nitro group.
9(Z),11(E)-Conjugated Linoleic Acid: A geometric isomer with different double bond configurations.
10(E),12(Z)-Conjugated Linoleic Acid: Another geometric isomer with different double bond configurations.
Uniqueness: 9(E),11(E)-12-nitro Conjugated Linoleic Acid is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its non-nitrated counterparts. The nitro group can enhance the compound’s reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C18H31NO4 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(9E,11E)-12-nitrooctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,15H,2-8,10-11,13-14,16H2,1H3,(H,20,21)/b12-9+,17-15+ |
InChI-Schlüssel |
ONJKKOVKZYVSIB-VAOWDNLSSA-N |
Isomerische SMILES |
CCCCCC/C(=C\C=C\CCCCCCCC(=O)O)/[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCC(=CC=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid](/img/structure/B10820329.png)

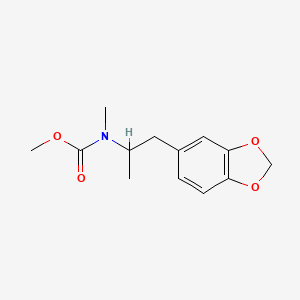
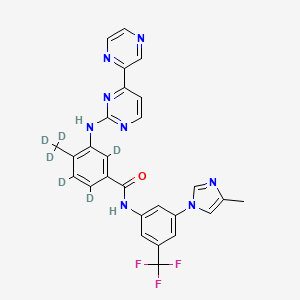
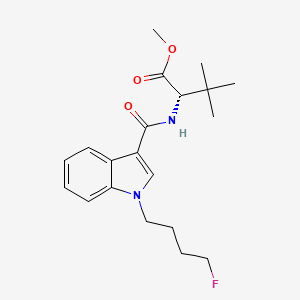
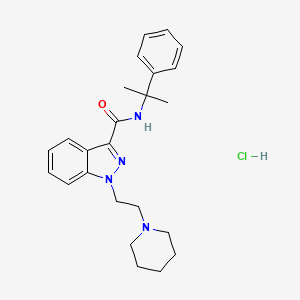
![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820372.png)

![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B10820385.png)
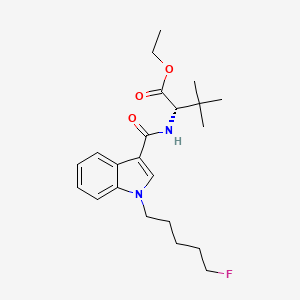
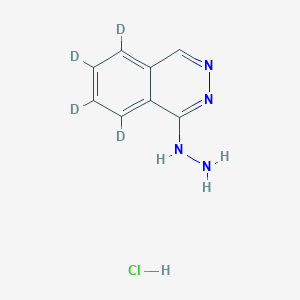
![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)
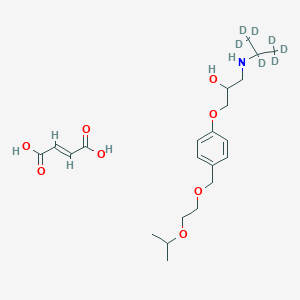
![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)
